molecular formula C11H17NO2 B1361425 n-Hydroxyadamantane-1-carboxamide CAS No. 28309-44-6

n-Hydroxyadamantane-1-carboxamide

Cat. No.: B1361425
CAS No.: 28309-44-6
M. Wt: 195.26 g/mol
InChI Key: AQEGTMVLCRSXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Adamantane (B196018) Derivatives in Medicinal Chemistry

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, offers a unique scaffold for drug design. Its rigid and lipophilic nature can enhance the pharmacological properties of a molecule, such as improving its metabolic stability and ability to cross biological membranes. nih.gov The introduction of an adamantane moiety into a drug candidate can lead to increased potency and a better pharmacokinetic profile. nih.gov This has been demonstrated in a variety of therapeutic areas, including antiviral (e.g., Amantadine), and neuroprotective (e.g., Memantine) agents. nih.gov The adamantane cage can also serve as a robust anchor to position functional groups in a precise three-dimensional orientation, facilitating targeted interactions with biological macromolecules. nih.gov

Hydroxamic Acids as Prominent Bioactive Scaffolds: A General Perspective

Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, are a class of organic compounds with a remarkable ability to chelate metal ions. nih.gov This property is central to their biological activity, as they can effectively inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic function. nih.gov Many of these enzymes play critical roles in disease processes, making hydroxamic acid-based inhibitors valuable therapeutic targets. nih.gov Indeed, several hydroxamic acid derivatives have been developed as drugs, most notably as histone deacetylase (HDAC) inhibitors for the treatment of cancers. researchgate.net Their applications extend to inhibitors of other metalloenzymes like matrix metalloproteinases (MMPs) and botulinum neurotoxin. nih.govlshtm.ac.uk

Academic and Research Significance of n-Hydroxyadamantane-1-carboxamide within Chemical Biology and Drug Discovery

The combination of the adamantane scaffold and the hydroxamic acid functional group in this compound creates a molecule with significant potential in chemical biology and drug discovery. The adamantane moiety can provide a strong and specific binding interaction with the target protein, while the hydroxamic acid group can chelate the essential metal ion in the active site of a metalloenzyme.

Research into adamantane-based hydroxamic acids has shown promise in several areas. For instance, adamantane hydroxamates have been evaluated as inhibitors of botulinum neurotoxin, demonstrating potent, non-peptidic inhibition. nih.gov Furthermore, adamantane arylhydroxamic acids have shown activity against the parasites Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively. lshtm.ac.uk

A particularly significant area of research for adamantane-hydroxamic acid derivatives is as histone deacetylase (HDAC) inhibitors . HDACs are a class of metalloenzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and neurological disorders. nih.govresearchgate.net

One notable example is a compound referred to in the literature as H6CAHA , an adamantyl-hydroxamate HDAC inhibitor. Research has shown that H6CAHA exhibits favorable pharmacological properties, including good solubility and permeability. nih.gov In preclinical studies, it has demonstrated the ability to preferentially inhibit the growth of prostate cancer cells over nonmalignant cells and to augment the sensitivity of these cancer cells to radiation therapy. nih.gov These findings highlight the potential of adamantane-hydroxamic acid structures as valuable leads in the development of new anticancer agents.

Another study focused on multitarget hydroxamic acids for Alzheimer's disease, where a compound containing an adamantane fragment linked to a hydroxamic acid (compound 15 ) showed the ability to restore normal memory functions in a transgenic mouse model of the disease. nih.gov This compound was found to be an effective inhibitor of HDAC6 and also exhibited anti-aggregation properties against β-amyloid peptides, key pathological hallmarks of Alzheimer's disease. nih.gov

While specific, detailed research focusing exclusively on the synthesis and biological evaluation of this compound under its precise chemical name is not extensively documented in publicly available literature, the promising results from closely related adamantane-hydroxamic acid derivatives underscore the academic and research importance of this chemical scaffold. The synthesis of such compounds typically involves the coupling of an adamantane carboxylic acid derivative with hydroxylamine (B1172632) or a protected form thereof. For example, adamantane arylhydroxamic acids have been synthesized by coupling the corresponding carboxylic acids with O-benzylhydroxylamine, followed by deprotection. lshtm.ac.uk Similarly, the synthesis of 1-adamantylacetohydroxamic acid has been reported. nih.gov

The collective findings from studies on analogous compounds strongly suggest that this compound holds significant promise as a scaffold for the design of novel inhibitors of metalloenzymes, with potential applications in oncology, neurodegenerative diseases, and infectious diseases. Further focused research on this specific compound is warranted to fully elucidate its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxyadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10(12-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEGTMVLCRSXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351547
Record name n-hydroxyadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28309-44-6
Record name n-hydroxyadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantanecarbohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Advanced Modification Strategies

Established Synthetic Pathways for n-Hydroxyadamantane-1-carboxamide

The primary and most well-established method for the synthesis of this compound involves the reaction of an activated adamantane-1-carboxylic acid derivative with hydroxylamine (B1172632). A common approach commences with adamantane-1-carbonyl chloride, which is reacted with hydroxylamine hydrochloride in the presence of a base.

One reported synthesis involves dissolving hydroxylamine hydrochloride and an excess of potassium carbonate in a biphasic solvent system of water and ethyl acetate. nih.gov The corresponding adamantane-1-carbonyl chloride, dissolved in ethyl acetate, is then added dropwise to the cooled reaction mixture. The reaction proceeds overnight at room temperature. nih.gov This method has been reported to yield the desired this compound in moderate yields. For instance, a 44% yield of an off-white solid powder has been documented. nih.gov

Another similar procedure, also utilizing adamantoyl chloride and hydroxylamine hydrochloride with potassium carbonate in an ethyl acetate/water system, has reported a higher yield of 75%. The final product is typically a white solid.

A general method for the synthesis of hydroxamic acids, which can be applied to this compound, involves the use of the corresponding ester. In this procedure, the ester is treated with a solution of hydroxylamine hydrochloride and potassium hydroxide (B78521) in methanol. The reaction is stirred overnight at room temperature, followed by solvent evaporation and neutralization to precipitate the hydroxamic acid. nih.gov

Innovative Synthetic Approaches and Process Optimization for this compound

While the reaction between an acyl chloride and hydroxylamine is a standard approach, research into process optimization and alternative synthetic routes is ongoing. One area of innovation lies in the application of flow chemistry or microwave-assisted synthesis to potentially reduce reaction times and improve yields and purity. However, specific examples of these advanced methods applied directly to this compound are not yet widely reported in the literature.

Process optimization of the established methods often involves fine-tuning the reaction conditions, such as the base, solvent system, temperature, and stoichiometry of the reagents. For example, increasing the excess of potassium carbonate and hydroxylamine hydrochloride has been explored to drive the reaction to completion. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The adamantane (B196018) scaffold and the hydroxamate group both offer opportunities for chemical modification to create a diverse range of analogues and derivatives with potentially enhanced properties.

Structural Modifications of the Adamantane Core

The adamantane core itself can be substituted at its various bridgehead and bridge positions. While direct modification of the this compound core is challenging, the synthesis of analogues can start from pre-functionalized adamantane derivatives. For instance, the synthesis of amantadine (B194251) (1-aminoadamantane) begins with the bromination of adamantane to yield 1-bromoadamantane. lookchem.com This intermediate can then undergo a Ritter reaction with acetonitrile (B52724) and sulfuric acid to form 1-acetylaminoadamantane, which is subsequently hydrolyzed to amantadine. lookchem.com A similar strategy could be employed to introduce various functional groups onto the adamantane scaffold before converting the carboxylic acid group to the hydroxamate.

Chemical Derivatization of the Hydroxamate Moiety

The hydroxamate functional group (–CONHOH) has both an acidic N-H proton and a potentially reactive O-H group. Derivatization at these positions can be used to create prodrugs or modify the compound's physicochemical properties. For example, the oxygen atom can be acylated or alkylated. However, specific examples of the derivatization of the hydroxamate moiety of this compound are not extensively detailed in the reviewed literature.

Exploration of Linker Chemistries and Spacers for Conjugates

A significant area of analogue design involves connecting the adamantane hydroxamate scaffold to other molecules of interest via linkers or spacers. This approach is particularly relevant in the development of multi-target compounds. The choice of linker can influence the solubility, stability, and biological activity of the resulting conjugate.

Amide bond formation is a common strategy for introducing linkers. For instance, an amino-functionalized adamantane can be coupled with a dicarboxylic acid to create a linker that can then be attached to another chemical entity.

Synthesis of Hybrid Compounds Incorporating this compound Scaffolds

Building on the concept of linkers, hybrid compounds have been synthesized where the this compound scaffold is joined to another pharmacologically active molecule. This strategy aims to combine the properties of both parent molecules into a single compound.

For example, a series of multitarget hydroxamic acids has been developed by combining adamantane with a capping group via an amide linker. nih.gov The synthesis of these hybrids can involve coupling an adamantane derivative with a linker, followed by the introduction of the second molecule of interest and, finally, the formation of the hydroxamate group. One general approach involves the use of propanephosphonic acid anhydride (B1165640) (T3P) to facilitate the coupling of a carboxylic acid with an amine to form the amide linker. nih.gov

Spectroscopic and Chromatographic Characterization Methodologies for this compound and its Derivatives

The unambiguous identification and purity assessment of this compound and its derivatives rely on a suite of sophisticated spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, functional groups, and purity of the synthesized compounds. The primary techniques employed for the characterization of these adamantane-based compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogues. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecular framework.

In the ¹H NMR spectrum of an adamantane carboxamide derivative, the protons of the rigid adamantane cage typically appear as a series of broad multiplets in the upfield region, generally between δ 1.7 and 2.1 ppm. The specific chemical shifts and splitting patterns can be complex due to the overlapping signals of the methylene (B1212753) and methine protons of the adamantane core. The protons of the carboxamide group (-CONH-) give rise to a characteristic signal in the downfield region, the chemical shift of which can be influenced by the solvent and concentration. For instance, in a related compound, N-(Boc-aminohexyl) adamantane-1-carboxamide, the amide proton signal appears at approximately 7.24 ppm in DMSO-d₆. uq.edu.au The presence of the hydroxyl group in this compound would introduce an additional exchangeable proton signal.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton. The adamantane cage exhibits characteristic signals for its methine and methylene carbons. The carbonyl carbon of the carboxamide group is typically observed in the downfield region of the spectrum, often around 170-180 ppm. The chemical shifts of the adamantane carbons are also well-documented and serve as a reliable fingerprint for this structural motif. For adamantane-1-carboxylic acid, a precursor, the quaternary carbon of the adamantane cage attached to the carboxyl group appears at a distinct chemical shift. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign the proton and carbon signals, especially for more complex derivatives. uq.edu.au

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the presence of the amide and hydroxyl functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1630-1680 cm⁻¹. uq.edu.au Another characteristic band for the N-H bending vibration (Amide II band) typically appears around 1530-1550 cm⁻¹. The O-H stretching vibration of the hydroxyl group is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the adamantane cage are observed below 3000 cm⁻¹. masterorganicchemistry.com

The following table summarizes the expected characteristic IR absorption bands for this compound:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
N-HStretching~3300
C-H (adamantane)Stretching2850-2950
C=O (Amide I)Stretching1630-1680
N-H (Amide II)Bending1530-1550

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nist.gov

In the mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. For this compound (C₁₁H₁₇NO₂), the expected molecular weight is 195.26 g/mol . nih.gov The fragmentation pattern in the mass spectrum provides additional structural information. The adamantane cage is relatively stable, and a prominent fragment corresponding to the adamantyl cation is often observed. The fragmentation of the carboxamide group can also lead to characteristic daughter ions. For other adamantane carboxamides, fragmentation pathways have been studied to aid in their identification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique used to assess the purity of this compound and its derivatives. A reversed-phase HPLC method, typically using a C18 column, is often employed. nist.gov

The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in either isocratic or gradient mode. Detection is commonly performed using an ultraviolet (UV) detector, as the amide functionality provides some UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. By analyzing the chromatogram for the presence of any impurity peaks, the purity of the synthesized compound can be accurately determined.

The following table outlines a typical set of HPLC parameters that could be used for the analysis of this compound:

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (with or without acid/buffer)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 210 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

By combining the data from these spectroscopic and chromatographic methodologies, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved, ensuring the identity and purity of these compounds for further research and development.

Investigation of Biological Activity and Molecular Mechanisms

Enzyme Inhibition Profiles of n-Hydroxyadamantane-1-carboxamide and its Analogues

The ability of a small molecule to inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Research into this compound and its structural relatives has explored their potential as enzyme inhibitors across various enzyme families.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Adamantane-based structures have been incorporated into HDAC inhibitor design to enhance their properties. researchgate.netnih.gov

Pan-HDAC inhibitors are compounds that non-selectively inhibit multiple HDAC isoforms. While specific pan-HDAC inhibitory data for this compound is not extensively documented in publicly available literature, the broader class of adamantane-based hydroxamic acids has demonstrated strong evidence of HDAC inhibition. researchgate.net The adamantyl group is often used as a "capping group" in the pharmacophore model of HDAC inhibitors, which interacts with the surface of the enzyme's active site. The development of highly potent adamantane (B196018) and nor-adamantane based HDAC inhibitors has been reported, with some compounds exhibiting inhibitory concentrations in the nanomolar range against various cancer cell lines. nih.gov

Data on the pan-HDAC inhibitory activity of adamantane-based hydroxamic acids will be presented here in a table format when specific data for this compound becomes available in published literature.

CompoundHDAC IsoformIC50 (nM)Reference
Analog APan-HDACValue[Ref]
Analog BPan-HDACValue[Ref]

In contrast to pan-HDAC inhibitors, isoform-selective inhibitors target specific HDAC enzymes, which may lead to improved therapeutic profiles with fewer side effects. A study involving the synthesis and biological evaluation of a series of hydroxamic acids with natural origin capping groups investigated the HDAC6 inhibitory potential of this compound. nih.gov The results indicated that this compound did not exhibit significant inhibitory activity against HDAC6 under the tested conditions. nih.gov

This finding suggests that the simple this compound structure may not be optimal for potent and selective HDAC6 inhibition, and that modifications to the linker and cap regions are likely necessary to achieve high affinity and selectivity for this particular isoform. nih.gov

CompoundHDAC6 Inhibition (IC50)Reference
This compoundInactive nih.gov

Beyond HDACs, the inhibitory potential of adamantane derivatives has been explored against other enzyme classes.

Aminopeptidases: The structural features of adamantane have been explored in the design of inhibitors for various peptidases. However, specific inhibitory data for this compound against aminopeptidases is not currently published.

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. While there is no specific data for this compound, various adamantane derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities. For instance, a series of adamantane-derived compounds showed varying degrees of inhibition against both AChE and BChE, with IC50 values in the micromolar range for some analogues. The bulky adamantane moiety is thought to interact with the hydrophobic regions of the active site of these enzymes.

Representative data for cholinesterase inhibition by adamantane analogues will be presented in a table format here as specific data for this compound is not available.

Adamantane AnalogueAChE IC50 (µM)BChE IC50 (µM)Reference
Analogue CValueValue[Ref]
Analogue DValueValue[Ref]

Menaquinase: There is currently no available scientific literature detailing the investigation of this compound or its close analogues as inhibitors of menaquinase.

Histone Deacetylase (HDAC) Enzyme Family Inhibition

Molecular Target Identification and Validation for this compound

The precise molecular targets of this compound have not been definitively identified and validated in published research. While its structural similarity to known HDAC inhibitors prompted investigations into this enzyme family, the lack of potent activity against HDAC6 suggests that this may not be its primary target. nih.gov

Identifying the specific molecular targets of a compound often requires a combination of computational and experimental approaches, such as affinity chromatography, proteomics, and genetic methods. Such studies have not yet been reported for this compound.

Cellular and Biochemical Activity Profiling

Detailed data from cellular and biochemical assays for this compound will be presented here in a table format when more comprehensive studies are published.

Cell LineAssayResultReference
HEK 293Cell Viability (MTT)Data Not Available nih.gov
SH-SY5YCell Viability (MTT)Data Not Available nih.gov

In Vitro Functional Assays for Biological Potency

Specific in vitro functional assay data for this compound is not available in the current body of scientific literature. However, studies on related adamantyl carboxamide and acetamide (B32628) derivatives have identified them as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov For instance, a series of adamantyl carboxamides were evaluated for their ability to inhibit human 11β-HSD1 in a HEK-293 cell line stably transfected with the HSD11B1 gene, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov

Another study on α-sulfonamido-N-adamantanecarboxamide derivatives also reported potent inhibition of human 11β-HSD1, with the most active compound exhibiting an IC50 of 8 nM. Furthermore, novel adamantane derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains, with some showing minimum inhibitory concentrations (MIC) in the range of 62.5–1000 µg/mL. mdpi.com

A separate investigation into adamantane carboxamides revealed their potential as inhibitors of the Ebola virus (EBOV) glycoprotein (B1211001) (GP), with selected analogs showing half-maximal inhibitory concentrations (EC50 values) around 10–15 nM in pseudotyped virus infectivity assays. nih.gov Additionally, adamantanol analogues have been evaluated for their antimycobacterial properties, with some derivatives showing promising activity against Mycobacterium tuberculosis. nih.gov

Interactive Data Table: Biological Potency of Related Adamantane Derivatives

Compound ClassTargetAssay TypePotency (IC50/EC50/MIC)
Adamantyl Carboxamides11β-HSD1Cell-basedPotent inhibitors (nM range)
α-Sulfonamido-N-adamantanecarboxamides11β-HSD1Enzymatic8 nM (most active)
Adamantane DerivativesVarious BacteriaMIC62.5–1000 µg/mL
Adamantane CarboxamidesEbola Virus GPPseudotyped Virus~10–15 nM
Adamantanol AnaloguesM. tuberculosisMICEffective at low µM concentrations

Mechanistic Studies in Diverse Cellular Contexts

Detailed mechanistic studies for this compound in various cellular contexts have not been published. The functional assays on related compounds suggest potential mechanisms of action. For example, the inhibition of 11β-HSD1 by adamantyl carboxamides points to a role in modulating glucocorticoid metabolism within cells. nih.gov The antimicrobial and antiviral activities of other adamantane derivatives suggest mechanisms that could involve disruption of microbial membranes, inhibition of essential enzymes, or interference with viral entry processes. mdpi.comnih.gov For instance, the anti-Ebola virus activity of adamantane carboxamides was linked to direct inhibition of the viral glycoprotein. nih.gov

Modes of Molecular Interaction and Binding

The specific molecular interactions of this compound with biological targets have not been elucidated. Insights can be drawn from studies on other adamantane-containing molecules.

Ligand-Protein Complex Formation and Dynamics

There are no published studies detailing the formation and dynamics of a ligand-protein complex involving this compound. X-ray co-crystallography of a related adamantane carboxamide inhibitor with the Ebola virus glycoprotein (GP) has shown direct binding to the GP, providing a structural basis for its inhibitory activity. nih.gov

Allosteric Modulation and Active Site Binding Mechanisms

The concepts of allosteric modulation and active site binding are central to the action of many drugs. rsc.org Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's function. rsc.org Adamantane derivatives have been identified as allosteric modulators of various receptors. For example, some adamantane carboxamide inhibitors of the Ebola virus GP are thought to act allosterically, where the binding of one inhibitor molecule enhances the binding of others to the trimeric GP complex. nih.gov This suggests that this compound could potentially exhibit allosteric modulatory properties on certain protein targets.

Insights into Ion Channel Interactions (if applicable for related adamantane scaffolds)

Adamantane derivatives are well-known for their interactions with ion channels. For example, amantadine (B194251), an early antiviral drug, is known to block the M2 proton channel of the influenza A virus. More broadly, adamantane derivatives have been studied for their ability to inhibit various ion channels, including the nicotinic acetylcholine (B1216132) receptor. While direct evidence for this compound is lacking, the adamantane scaffold itself suggests a potential for such interactions.

Modulation of Key Biological Pathways

Given the absence of specific studies on this compound, its effects on key biological pathways can only be hypothesized based on the activities of related compounds. The inhibition of 11β-HSD1 by adamantyl carboxamides implies a potential to modulate the glucocorticoid signaling pathway, which is crucial in metabolism, inflammation, and stress response. nih.gov The antimicrobial and antiviral activities of other adamantane derivatives suggest possible modulation of pathways essential for pathogen survival and replication. mdpi.comnih.govnih.gov

Epigenetic Regulatory Processes and Gene Expression Modulation

The hydroxamate moiety (-CONHOH) is a well-established zinc-binding group, which is a critical feature for the inhibitory action against a class of enzymes known as histone deacetylases (HDACs). HDACs are central to epigenetic regulation; by removing acetyl groups from lysine (B10760008) residues on histone proteins, they promote chromatin condensation, leading to a compact, transcriptionally silenced state (heterochromatin). wikipedia.org The inhibition of HDACs by compounds like this compound is hypothesized to prevent this deacetylation, resulting in histone hyperacetylation. This process leads to a more relaxed chromatin structure (euchromatin), enhancing the accessibility of transcription factors to DNA and thereby modulating the expression of various genes. wikipedia.org

The adamantane scaffold itself contributes significantly to this activity. Its bulky and highly lipophilic nature can enhance cell permeability and facilitate effective positioning of the hydroxamate group within the active site of the HDAC enzyme. Research on a series of adamantane and nor-adamantane based hydroxamates has demonstrated the development of highly potent HDAC inhibitors. nih.gov These compounds have shown significant growth-inhibitory effects in various human cancer cell lines, underscoring the potential of the adamantane-hydroxamate combination to influence gene expression programs that control cell proliferation and survival. nih.gov The mechanism of action for HDAC inhibitors is a key area of interest in cancer therapy and for treating other diseases where gene expression is dysregulated. wikipedia.orgnih.gov

Table 1: Research Findings on HDAC Inhibitory Activity of Adamantane Derivatives

Compound Class Target Observed Effect Cell Lines Reference
Adamantane-based hydroxamates Histone Deacetylases (HDACs) Inhibition of HDAC activity, leading to growth inhibition. HCT116, NCI-H460, U251 nih.gov
Class I specific HDACi HDAC1, HDAC2 Suppression of growth and induction of apoptosis. B-ALL cell lines nih.gov

This table is interactive and represents a summary of findings on related compounds.

Neuroinflammation and Neurodegenerative Disease Pathways

Adamantane derivatives have a history in the treatment of neurodegenerative conditions, with memantine (B1676192) being a notable example used in Alzheimer's disease therapy. nih.govresearchgate.net The therapeutic action of these derivatives often involves interaction with key pathways implicated in neurodegeneration, such as excitotoxicity and neuroinflammation. nih.govnih.gov

Recent studies on novel adamantane derivatives have indicated their potential to modulate neuroinflammation and neural plasticity. In a mouse model of diabetes-associated cognitive impairment, certain adamantane compounds were found to influence the expression of genes critical to brain health and inflammatory response, namely Caveolin-1 (Cav1) and Brain-Derived Neurotrophic Factor (Bdnf). nih.gov Overexpression of these genes has been linked to the reduction of neuroinflammation and inhibition of microglial activation in the hippocampus. nih.gov This suggests a pathway where adamantane derivatives could exert neuroprotective effects by mitigating the chronic inflammatory state that contributes to neuronal damage in various neurodegenerative disorders. nih.govnih.gov

Furthermore, the HDAC inhibitory action discussed previously has direct relevance to neurodegenerative diseases. Aberrant HDAC activity is linked to the pathology of conditions like Alzheimer's and Parkinson's disease. nih.gov By modulating gene expression, HDAC inhibitors can influence pathways related to neuronal survival, synaptic plasticity, and the reduction of toxic protein aggregates. Therefore, this compound, by potentially acting as an HDAC inhibitor, could interfere with neurodegenerative processes through epigenetic mechanisms.

Antimicrobial Pathways and Target Interference

The adamantane moiety is a well-established pharmacophore in antimicrobial drug discovery. mdpi.com Its lipophilic and rigid structure is thought to facilitate interactions with and disruption of microbial cell membranes, a key pathway for antimicrobial action. mdpi.comresearchgate.net This membranotropic activity can lead to a loss of membrane integrity and subsequent cell death.

Research has shown that various adamantane derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria, as well as antifungal properties against species like Candida albicans. mdpi.com For example, a study on new adamantane derivatives revealed that several compounds, including Schiff bases and hydrazides of 1-adamantanecarboxylic acid, exhibited moderate to high antimicrobial effects. mdpi.com

Beyond membrane disruption, adamantane derivatives can interfere with specific microbial targets. Certain adamantane-linked compounds have been shown to act as urease inhibitors. nih.gov Urease is an enzyme crucial for the survival of various pathogens, including Helicobacter pylori, by catalyzing the hydrolysis of urea, which helps neutralize acidic environments. nih.gov The inhibition of this enzyme represents a specific mechanism to disrupt pathogen viability. The combination of the adamantane scaffold for cell penetration and a functional group capable of inhibiting key microbial enzymes suggests a multi-faceted antimicrobial potential for this compound.

Table 2: Research Findings on Antimicrobial Activity of Adamantane Derivatives

Compound Type Target Organism(s) Potential Mechanism(s) Reference
Schiff bases of adamantane Gram-positive bacteria, C. albicans Membranotropic activity mdpi.com
Hydrazide of 1-adamantanecarboxylic acid Gram-positive and Gram-negative bacteria Membranotropic activity, bactericidal effect mdpi.com

This table is interactive and summarizes findings on the antimicrobial potential of related compounds.

Growth Factor Signaling Modulation

The ability of a compound to modulate growth factor signaling can have profound effects on cell growth, differentiation, and repair. While direct evidence for this compound is emerging, related adamantane derivatives have been shown to influence key components of these pathways.

A significant finding is the ability of certain new adamantane derivatives to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in the central nervous system. nih.gov BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Its signaling is crucial for learning, memory, and higher thinking. The demonstrated ability of adamantane compounds to increase the expression of the Bdnf gene suggests a mechanism to enhance neuroprotective and neuro-regenerative processes. nih.gov This could be particularly relevant in conditions where BDNF levels are suppressed, such as in certain neurodegenerative diseases and diabetes-related cognitive decline. nih.gov

The lipophilic nature of the adamantane group also suggests a potential for interaction with cell membranes, where many growth factor receptors are located. nih.gov Some biomaterials have been shown to enhance growth factor signaling by increasing the mobility of lipid rafts, specialized membrane microdomains where signaling complexes are assembled. nih.gov While speculative for this compound, its adamantane core could potentially intercalate into the lipid bilayer, influencing the organization and dynamics of membrane components, thereby modulating the efficiency of growth factor receptor activation and downstream signaling. nih.govnih.gov

Table 3: Research Findings on Modulation of Neuro-related Genes by Adamantane Derivatives

Compound Class Gene Target Observed Effect in Mouse Model Implication Reference
Novel Adamantane Derivatives Bdnf (Brain-Derived Neurotrophic Factor) Overexpression Alleviation of neuroinflammation, potential for improved cognitive function nih.gov

This table is interactive and presents findings on gene modulation by related compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements within the Adamantane (B196018) Scaffold

The adamantane cage acts as a non-aromatic, bioisostere of a phenyl ring, but with a distinct three-dimensional geometry. This defined shape allows for precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets. nih.gov The cage structure is composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, resulting in a highly stable and metabolically robust core. pharmacy180.com This inherent stability can protect adjacent functional groups from metabolic degradation, potentially enhancing the pharmacokinetic profile of a drug candidate. researchgate.net

The primary pharmacophoric features of the adamantane scaffold in the context of n-Hydroxyadamantane-1-carboxamide can be summarized as:

A Lipophilic Anchor: The hydrocarbon cage provides a strong lipophilic character, which can facilitate passage through biological membranes and promote binding to hydrophobic pockets within target proteins. nih.gov

A Rigid Framework: The conformational rigidity of the adamantane nucleus restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding to a receptor and potentially leading to higher affinity. nih.gov

A Three-Dimensional Scaffold: The diamondoid structure allows for the precise spatial orientation of substituents, enabling a more thorough exploration of the target's binding site compared to more flexible or planar molecules. nih.gov

The hydroxamic acid moiety (-CONHOH) represents the second critical pharmacophore. This functional group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govfda.gov The ability of the hydroxamic acid to chelate the zinc ion in the active site of these enzymes is a primary mechanism of their inhibitory action. fda.gov

Contributions of Conformational Rigidity and Lipophilicity to Biological Activity

The interplay between the conformational rigidity and lipophilicity of the adamantane scaffold is a defining factor in the biological activity of this compound derivatives.

Conformational Rigidity: The inherent rigidity of the adamantane cage significantly influences biological activity. nih.gov By locking the molecule into a specific conformation, the entropic cost of binding to a biological target is minimized, which can lead to a more favorable binding affinity. This pre-organization of the molecule for binding can result in higher potency. Furthermore, the rigid nature of the scaffold ensures that the appended functional groups are presented to the target in a well-defined orientation, which is critical for achieving specific and high-affinity interactions. nih.gov

Influence of Substituents on Biological Potency and Selectivity of this compound Derivatives

The biological potency and selectivity of this compound can be finely tuned by introducing various substituents onto the adamantane scaffold. The placement and nature of these substituents can dramatically alter the molecule's interaction with its biological target.

To illustrate the potential impact of substitution, consider the following hypothetical data table for a series of this compound derivatives targeting a hypothetical enzyme.

CompoundSubstituent at C3IC50 (nM)Selectivity vs. Isoform X
1 -H1501
2 -OH755
3 -F1202
4 -CH32000.8
5 -NH25010

This table is for illustrative purposes only and does not represent real experimental data.

From this hypothetical data, several SAR trends could be deduced:

Introduction of a hydroxyl group at the 3-position (Compound 2) could lead to a two-fold increase in potency and a five-fold increase in selectivity, possibly by forming a key hydrogen bond interaction within the enzyme's active site.

Substitution with a fluorine atom (Compound 3) might have a modest effect on potency.

Adding a methyl group (Compound 4) could decrease potency, perhaps due to steric hindrance or an unfavorable alteration of the electronic properties.

An amino group at the 3-position (Compound 5) could result in the most potent and selective compound in the series, suggesting a critical ionic or hydrogen bonding interaction.

The position of the carboxamide group on the adamantane ring also plays a crucial role. A study synthesizing both this compound and n-Hydroxyadamantane-2-carboxamide demonstrated that the point of attachment influences the compound's properties. nih.gov This highlights the importance of exploring different substitution patterns to optimize biological activity.

Development of Predictive Models for Biological Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For adamantane derivatives, QSAR studies can provide valuable insights into the key structural features that govern their potency and selectivity, thereby guiding the design of more effective therapeutic agents.

While specific QSAR models for this compound are not extensively reported, models developed for other adamantane-based inhibitors can offer a framework. For example, fragment-based QSAR (FB-QSAR) has been successfully applied to analyze adamantane-based M2 inhibitors of the influenza A virus. nih.gov

A typical workflow for developing a QSAR model for this compound derivatives would involve:

Data Collection: A dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors that capture various aspects of the molecular structure.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + c

This equation is for illustrative purposes only.

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight (MW) is detrimental. Such models can be used to predict the activity of virtual compounds before their synthesis, saving time and resources in the drug discovery process.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of n-Hydroxyadamantane-1-carboxamide and its analogs within the active site of a biological target.

Docking studies on related adamantane (B196018) derivatives have been instrumental in identifying key interactions that contribute to their biological activity. For instance, in the context of Ebola virus (EBOV) inhibitors, adamantane carboxamide derivatives were identified as potent inhibitors of the EBOV glycoprotein (B1211001) (GP). nih.gov X-ray co-crystallography and subsequent docking studies revealed that these compounds bind directly to the EBOV GP, providing a structural basis for their inhibitory action. nih.gov

Similarly, docking analyses of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of the 11β-HSD1 enzyme, implicated in obesity and diabetes, have shown that while some derivatives have predicted binding affinities comparable to known ligands, they may not form interactions with key active site residues. csic.es This highlights the importance of docking in not just predicting binding energy but also in analyzing the specific interactions that are crucial for efficacy. Such studies guide the design of new compounds with improved interactions. csic.es

In a typical docking workflow for this compound, the 3D structure of the compound would be docked into the crystal structure of the target protein. The results would be analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, a study on Diaza-adamantane derivatives as potential MAPK-ERK inhibitors used molecular docking to identify a lead compound with a docking score of -6.18 kcal/mol, indicating a strong binding affinity. nih.gov

Table 1: Representative Molecular Docking Data for Adamantane Derivatives
Compound ClassTarget ProteinDocking Score (kcal/mol)Key InteractionsReference
Adamantane-based Ebola Virus Inhibitor (1A-4)Ebola Virus Glycoprotein (3CSY)-4.711Not specified nih.gov
ZINC58935541 (Adamantane derivative)Ebola Virus Glycoprotein (3CSY)-4.892Strong binding affinity in receptor cavity nih.gov
Diaza-adamantane Derivative (L12)MAPK-ERK-6.18Not specified nih.gov
Thiazole Conjugate (5a)Rho6 Protein-8.2Arene-cation interaction with Arg96 mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.org MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and refine the binding mode.

For adamantane derivatives, MD simulations have been employed to validate docking results and to understand the dynamic behavior of the ligand-receptor complex. semanticscholar.orgresearchgate.net A 100 ns MD simulation of a Diaza-adamantane derivative complexed with the MAPK-ERK protein demonstrated the stability of the receptor-ligand interaction throughout the simulation. nih.gov Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the protein-ligand complex over the simulation time suggests a stable binding pose. semanticscholar.org

In the study of an adamantane-carbohydrazide derivative, MD simulations were performed using the Desmond module of Schrödinger software. semanticscholar.org The simulation was run for 100ns to investigate the dynamic changes and stability of the protein-ligand complex. The analysis of RMSD, RMSF, and hydrogen bonds helps to confirm the stability of the complex and the persistence of key interactions over time. semanticscholar.org Such simulations would be invaluable for confirming the stability of this compound in its target's binding site.

Table 2: Applications of Molecular Dynamics Simulations for Adamantane Derivatives
Compound/SystemSimulation TimeKey FindingsReference
ZINC58935541 - Ebola Virus Glycoprotein Complex1.2 nsShowed strong binding affinity towards the receptor cavity. nih.gov
Diaza-adamantane - MAPK-ERK Complex100 nsThe receptor-ligand combination exhibited significant stability. nih.gov
Adamantane-carbohydrazide - Protein Complex100 nsThe docked complex stayed stable throughout the simulation time. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR, in particular, considers the three-dimensional properties of molecules to predict their activity.

For adamantane-based compounds, 3D-QSAR models have been successfully developed to guide the design of new inhibitors. In a study on adamantane-based Ebola virus inhibitors, 3D-QSAR models were developed with high regression coefficients for the training (r² > 0.82) and test (Q² > 0.5) sets. nih.gov These models, based on a common pharmacophore hypothesis, highlighted the essential structural features required for inhibitory activity, such as hydrogen bond acceptors and donors, and hydrophobic groups. nih.gov

The development of a QSAR model for a series of this compound analogs would involve synthesizing a set of related compounds, measuring their biological activity, and then using computational methods to derive a correlation between their structural properties and their activity. The resulting model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Free Energy Perturbation and Binding Energy Calculations (e.g., MM-GBSA)

Accurately predicting the binding affinity of a ligand to its target is a central goal of computational drug design. While molecular docking provides a score that is related to binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) provide more accurate estimates of the binding free energy.

FEP is a method that calculates the free energy difference between two states, such as the binding of two different ligands to the same protein. nih.gov This technique has been made more accessible through implementations in software packages like NAMD, with GPU acceleration significantly speeding up the calculations. nih.gov

The MM-GBSA method is often used to re-rank the results of molecular docking and to estimate the binding free energy of a ligand-protein complex. In a study of adamantane derivatives as anti-TB agents, MM-GBSA binding free energy calculations revealed stronger binding of a lead compound compared to a standard inhibitor. researchgate.net This method calculates the binding free energy by considering the molecular mechanics energy of the complex, the protein, and the ligand, as well as the solvation free energies.

For this compound, these methods could be used to compare its binding affinity to that of other known inhibitors or to prioritize a series of designed analogs based on their predicted binding energies.

Virtual Screening for Novel Analogues and Optimized Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. csmres.co.uk This approach can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, docking a library of compounds into the target's binding site.

Virtual screening has been successfully used to identify novel adamantane-containing inhibitors. For example, a virtual screen of a large commercial library led to the identification of new fragment-sized inhibitors of the carboxylesterase Notum with nanomolar activity. nih.gov In another study, virtual screening was used to identify a hit compound that was subsequently optimized into a series of potent adamantane carboxamide inhibitors of the Ebola virus. nih.gov

To discover novel analogues of this compound, a virtual screening campaign could be initiated. A library of commercially available or synthetically accessible compounds could be screened against the target of interest. The top-ranking hits from the virtual screen would then be selected for experimental testing, accelerating the discovery of new lead compounds. als-journal.com

Preclinical Pharmacological Evaluation Non Human in Vivo Models

Assessment in Established Animal Disease Models (e.g., Transgenic Alzheimer's Disease Models)

There is no publicly available scientific literature detailing the assessment of n-Hydroxyadamantane-1-carboxamide in established animal disease models, including transgenic models of Alzheimer's disease. While numerous studies have utilized adamantane (B196018) derivatives in the development of therapeutics for neurodegenerative disorders, specific data for this compound is absent.

Neuroprotective Efficacy and Cognitive Function Restoration Studies in Vivo

Similarly, there are no specific in vivo studies published that evaluate the neuroprotective efficacy or the potential for cognitive function restoration of this compound. The broader class of adamantane derivatives has been explored for neuroprotective effects, often by targeting specific receptors or enzymes in the central nervous system. nih.gov However, without direct experimental evidence, any potential neuroprotective properties of this compound remain speculative.

Metabolic Pathway Investigations and Metabolite Identification in Non-Human Systems

Investigations into the metabolic pathways of this compound and the identification of its metabolites in non-human systems have not been reported in the available literature. Studies on other adamantane derivatives have shown that the adamantane cage can be subject to hydroxylation and other metabolic transformations. nih.gov The carboxamide group would also likely undergo metabolic processes. However, the specific metabolic fate of this compound is unknown.

In Vivo Target Engagement Studies and Biomarker Discovery

There is no published research on in vivo target engagement studies for this compound. Consequently, no specific biomarkers have been identified or discovered in relation to its potential mechanism of action in a non-human in vivo setting. While adamantyl carboxamides have been identified as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), specific target engagement for the n-hydroxy variant has not been documented. nih.gov

Chemical Biology Tools and Future Perspectives

Design of Chemical Probes for Target Elucidation and Biological Pathway Mapping

The development of chemical probes is essential for identifying the biological targets of bioactive molecules and for mapping the complex pathways in which they function. The adamantane (B196018) scaffold is particularly well-suited for this purpose due to its predictable geometry and chemical stability. researchgate.net

Recent research has focused on the development of fluorescent probes based on adamantane carboxamide derivatives. For instance, a class of N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been synthesized to function as fluorescent ligands for the cannabinoid receptor subtype 2 (CB2R). nih.gov CB2R is considered a critical biomarker for the early stages of inflammation-based diseases, and the ability to visualize its expression and location is of high diagnostic value. nih.gov These probes span the visible to near-infrared (NIR) light spectrum, offering alternatives to traditional radiative technologies. nih.gov

One notable green-emitting compound from this class demonstrated strong affinity and high selectivity for CB2R. nih.gov Its utility was confirmed in various experimental setups, including flow cytometry and competitive fluorescence assays, and it was successfully used to image microglia cells that overexpress CB2R in inflammatory states. nih.gov This work exemplifies how the adamantane-1-carboxamide core can be integrated into sophisticated molecular tools for real-time visualization and mapping of a specific biological target, thereby aiding in the elucidation of its role in pathological pathways. nih.gov

Table 1: Examples of Adamantane-Based Probes and Inhibitors

Compound TypeTargetApplicationKey FindingsReference
N-adamantyl-4-oxo-quinoline-3-carboxamideCannabinoid Receptor 2 (CB2R)Fluorescent probe for imagingGreen-emitting derivative showed high affinity and selectivity, enabling visualization of CB2R in inflamed microglia cells. nih.gov
Adamantyl Carboxamide Derivatives11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Enzyme InhibitionOptimization led to inhibitors with IC50 values in the 100 nM range, showing high selectivity over related enzymes. nih.gov
Adamantane-Monoterpene HybridsTyrosyl-DNA phosphodiesterase 1 (Tdp1)Anticancer Therapy EnhancementInhibitors with IC50 values as low as 0.35 µM were developed, potentiating the effect of anticancer drugs like topotecan. nih.gov

Strategies for Prodrug Development and Optimized Delivery of n-Hydroxyadamantane-1-carboxamide Analogues

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or rapid metabolism. nih.gov The prodrug approach, where an inactive or less active molecule is chemically modified to be converted into the active drug in vivo, is a well-established strategy to address these issues. nih.govnih.gov

The adamantane moiety is an attractive component for prodrug design primarily due to its high lipophilicity and metabolic stability. researchgate.netnih.gov Incorporating an adamantane cage into a drug molecule can enhance its ability to cross biological membranes, thereby improving absorption and distribution. researchgate.net This "lipophilic bullet" effect has been a cornerstone of its use in medicinal chemistry. nih.gov

For a compound like this compound, several prodrug strategies could be envisioned. The hydroxyl group offers a convenient handle for chemical modification. It could be esterified with various promoieties, such as amino acids or phosphates, to modulate solubility and create targeted delivery systems. For example, a phosphate (B84403) ester could significantly increase aqueous solubility, while an amino acid ester could be designed to hijack specific transporters for enhanced cellular uptake. Upon entering the target cell or tissue, endogenous enzymes like esterases or phosphatases would cleave the promoiety, releasing the active this compound. This approach not only improves delivery but can also reduce off-target effects and prolong the drug's half-life.

Integration into Rational Drug Design Paradigms for Therapeutic Development

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and specificity. openmedicinalchemistryjournal.com The adamantane group serves as a rigid, well-defined scaffold or pharmacophore that can be systematically modified to optimize interactions with a target's binding site. researchgate.net

The development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders, provides a clear example. nih.gov Researchers synthesized and tested a series of adamantyl carboxamide and acetamide (B32628) derivatives, systematically altering different parts of the molecule. nih.gov This structure-activity relationship (SAR) study led to the discovery of potent and highly selective inhibitors with IC50 values in the nanomolar range. nih.gov

Similarly, adamantane derivatives have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target for enhancing cancer chemotherapy. nih.gov By linking adamantane fragments to monoterpenoid moieties through heterocyclic linkers, scientists developed potent Tdp1 inhibitors. nih.gov These studies demonstrate how the adamantane-1-carboxamide framework can be integrated into a rational design cycle: a lead compound is identified, its structure is modified, the new analogues are tested, and the resulting data informs the next round of design, ultimately leading to highly optimized therapeutic candidates.

Role as Building Blocks in Supramolecular Chemistry and Advanced Materials Science

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, creating functional materials from molecular building blocks. umd.edunih.gov The adamantane unit is highly valued in this field due to its rigid, cage-like, and perfectly tetrahedral geometry. This structural predictability makes it an ideal component for constructing larger, well-defined architectures. researchgate.net

The adamantane cage can act as a "guest" molecule in host-guest chemistry, fitting into the cavities of larger macrocyclic hosts like cyclodextrins. This interaction is a fundamental principle used to create molecular switches, drug delivery systems, and responsive materials.

Furthermore, adamantane derivatives can be used as rigid linkers or nodes in the construction of metal-organic frameworks (MOFs) and other porous crystalline materials. dokumen.pub By functionalizing the adamantane core, for example with carboxamide groups, it can be incorporated into polymers or self-assembling peptides. nih.gov The resulting materials may exhibit unique properties, such as high thermal stability, porosity, or specific recognition capabilities, making them suitable for applications in catalysis, separations, and sensor technology. The this compound molecule, with its functional handles, is a prime candidate for incorporation into such advanced materials.

Q & A

Q. What are the key considerations for synthesizing n-Hydroxyadamantane-1-carboxamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling adamantane derivatives with hydroxylamine or hydroxyl-containing reagents. For example, analogous carboxamide syntheses (e.g., cyclohexane-1-carboxamides) use chloroacetyl chloride or carbodiimide-mediated coupling under anhydrous conditions . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (e.g., from ethanol) are critical. Analytical techniques like HPLC (>95% purity threshold) and NMR (to confirm absence of unreacted adamantane precursors) ensure quality .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of hydroxy (-OH) and carboxamide (-CONH-) groups via O-H stretch (~3200 cm⁻¹) and amide I/II bands (~1650-1550 cm⁻¹) .
  • ¹H/¹³C NMR : Assign adamantane cage protons (δ ~1.5–2.2 ppm) and carboxamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonding (e.g., N–H⋯O interactions) and confirm stereochemistry . For twinned crystals, employ twin-law refinement in SHELX or Olex2. High-resolution data (R-factor <0.05) ensures accuracy .

Q. What experimental strategies address contradictions in reported biological activity data for adamantane-carboxamide derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Conduct parallel assays (e.g., apoptosis induction in cancer cell lines) with standardized protocols (e.g., MTT assay) .
  • Statistical Validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates and identify outliers .
  • Mechanistic Probes : Employ fluorescence microscopy or flow cytometry to verify target engagement (e.g., mitochondrial membrane potential changes) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction .
  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Hydroxyadamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
n-Hydroxyadamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.